Home > Products > Screening Compounds P53848 > Carcinoembryonic Antigen CEA
Carcinoembryonic Antigen CEA -

Carcinoembryonic Antigen CEA

Catalog Number: EVT-243291
CAS Number:
Molecular Formula: C43H69N11O14
Molecular Weight: 964.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A glycoprotein that is secreted into the luminal surface of the epithelia in the gastrointestinal tract. It is found in the feces and pancreaticobiliary secretions and is used to monitor the response to colon cancer treatment.
Source

Carcinoembryonic antigen is produced during fetal development and is found in various tissues, including the gastrointestinal tract. In adults, it is mainly synthesized by colonic epithelial cells. The presence of carcinoembryonic antigen in the bloodstream can be attributed to its release from malignant cells or increased production due to inflammation or other non-malignant conditions .

Classification

Carcinoembryonic antigen belongs to a family of glycoproteins known as the carcinoembryonic antigen-related cell adhesion molecules. It is classified as an oncofetal antigen because it is typically expressed during fetal development and re-expressed in certain cancers. The protein is composed of multiple isoforms resulting from different glycosylation patterns, which can influence its biological activity and detection methods .

Synthesis Analysis

Methods

The synthesis of carcinoembryonic antigen can be achieved through various methods, including solid-phase peptide synthesis and cell culture techniques. The most common approach involves the use of cultured human colon carcinoma cells, such as the LoVo cell line, which naturally produce carcinoembryonic antigen. Techniques such as radioimmunoprecipitation assays are employed to quantify the synthesis rate by measuring the incorporation of radioactive precursors into the antigen .

Technical Details

In radioimmunoprecipitation assays, mixtures containing labeled carcinoembryonic antigen and standard carcinoembryonic antigen are incubated with specific antibodies. The resulting complexes are precipitated and analyzed to determine the synthesis rates under varying conditions, such as temperature and incubation time . Solid-phase synthesis techniques utilize Fmoc (9-fluorenylmethyloxycarbonyl) chemistry to construct peptide sequences that mimic the structure of carcinoembryonic antigen for research purposes .

Molecular Structure Analysis

Structure

Carcinoembryonic antigen is a glycosylated protein composed of approximately 180 amino acids. Its molecular weight ranges from 180 kDa to 200 kDa due to extensive glycosylation, which contributes to its stability and immunogenicity. The protein structure features multiple carbohydrate chains that are critical for its function and interaction with receptors .

Data

The primary structure of carcinoembryonic antigen includes several domains that facilitate cell adhesion and signaling. Structural studies have shown that variations in glycosylation patterns can significantly affect its biological activity and recognition by antibodies .

Chemical Reactions Analysis

Reactions

Carcinoembryonic antigen participates in various biochemical interactions, primarily through binding with specific antibodies during immunoassays. These interactions are crucial for detecting elevated levels of carcinoembryonic antigen in clinical samples.

Technical Details

Immunoassays such as enzyme-linked immunosorbent assays leverage these binding interactions to quantify carcinoembryonic antigen levels. The reactions typically involve a series of steps: coating a plate with antibodies, adding samples containing carcinoembryonic antigen, followed by detection using enzyme-linked secondary antibodies that produce a measurable signal .

Mechanism of Action

Process

The mechanism of action for carcinoembryonic antigen as a tumor marker involves its release into circulation from tumor cells or inflamed tissues. Elevated levels indicate tumor presence or activity, which can be monitored over time to assess treatment efficacy or disease progression.

Data

Studies have demonstrated that carcinoembryonic antigen levels correlate with tumor burden, making it a valuable tool for clinicians in managing cancer patients. Its sensitivity and specificity vary depending on the type of cancer and individual patient factors .

Physical and Chemical Properties Analysis

Physical Properties

Carcinoembryonic antigen is generally soluble in physiological saline and exhibits stability at room temperature for short periods. Its solubility facilitates its detection in blood samples.

Chemical Properties

As a glycoprotein, carcinoembryonic antigen's chemical properties include multiple sites for glycosylation, which influence its immunogenicity and interaction with receptors on immune cells. It has been shown to exhibit variable reactivity based on its glycosylation state, impacting its detection in clinical assays .

Applications

Scientific Uses

Carcinoembryonic antigen is primarily used in oncology as a biomarker for colorectal cancer diagnosis and monitoring. Its applications extend beyond colorectal cancer to include other malignancies such as breast, lung, and pancreatic cancers.

  1. Diagnostic Tool: Used to detect cancer recurrence post-treatment.
  2. Prognostic Indicator: Higher levels may indicate worse outcomes.
  3. Monitoring Therapy: Tracking changes in levels can help assess treatment effectiveness.
  4. Research Applications: Studied for its role in tumor biology and immune response mechanisms.

Recent advancements include the development of biosensors that allow for rapid detection of carcinoembryonic antigen levels with high sensitivity, facilitating early diagnosis and improved patient management .

Introduction to Carcinoembryonic Antigen (CEA)

Historical Discovery and Evolution of CEA as a Tumor Marker

Carcinoembryonic Antigen (CEA), a glycoprotein with a molecular weight of approximately 200 kDa, was first identified in 1965 by Canadian researchers Phil Gold and Samuel Freedman during their investigations of human colon cancer tissue extracts [3] [9]. This breakthrough discovery revealed that CEA, normally produced during fetal gastrointestinal development, reappeared in certain gastrointestinal cancers. Initially considered a specific marker for colorectal carcinoma, CEA was subsequently detected in diverse epithelial cells (stomach, tongue, esophagus, cervix, prostate) and multiple malignancies beyond the gastrointestinal tract [1] [8]. The initial hope for CEA as a definitive diagnostic or screening tool for colorectal cancer was tempered as research revealed its elevation in various other cancers (breast, lung, thyroid, ovarian) and numerous non-malignant conditions [1] [9]. Consequently, CEA transitioned from a putative diagnostic marker to a primary role in monitoring treatment response, detecting recurrence, and providing prognostic information in established malignancies, particularly colorectal cancer [1] [5] [8]. This evolution underscores the complexity of tumor biology and the importance of context in biomarker interpretation.

Table 1: Key Milestones in CEA Research

YearMilestoneSignificance
1965Discovery by Gold and Freedman [3] [9]First identification of CEA in human colon cancer tissue extracts.
1960s-70sExpansion of CEA detectionFound in other carcinomas (gastric, pancreatic, breast, lung) and normal adult tissues.
1980sStandardization of assaysDevelopment of monoclonal antibody-based immunoassays (EIA, MEIA) improved reliability [1].
1990s-2000sElucidation of CEA family and biological rolesIdentification of CEACAM gene family (29 genes, 18 expressed) on chromosome 19q13.2 [1] [8].
2000s-PresentFocus on monitoring/prognosis and therapeutic targetingEstablished role in management; exploration as target for immunotherapy/ADCs [6] [9].

Biological Role in Embryonic Development and Adult Physiology

CEA belongs to the immunoglobulin superfamily, specifically the CEA-related cell adhesion molecule (CEACAM) group. In fetal development, CEA is abundantly expressed in the endodermal epithelium of the gastrointestinal tract, playing crucial roles in cell adhesion, proliferation, and migration necessary for organogenesis [1] [8]. It is controlled by fetal oncogenes and normally disappears from serum shortly after birth. Trace amounts may persist in normal adult colon tissue [1] [8] [9].

Biochemically, CEA is a glycosylphosphatidylinositol (GPI)-anchored cell surface glycoprotein. Its structure facilitates homotypic binding (CEA-CEA interactions) between cells [4] [6]. This adhesive property is critical to its proposed physiological function in organizing epithelial cell layers during development and maintaining tissue architecture in adults [4] [6]. However, when overexpressed in carcinomas, this same adhesive function can be subverted. CEA overexpression, particularly on lateral and basal cell surfaces rather than the normal apical localization, disrupts tissue architecture and polarity, potentially contributing to dysplasia and inhibiting terminal differentiation of epithelial cells [4]. Furthermore, specific sialofucosylated glycoforms of CEA act as functional ligands for endothelial selectins (E-selectin and L-selectin), potentially facilitating the metastatic dissemination of cancer cells by mediating attachment to blood vessel walls [6] [9]. Experimental evidence also suggests CEA may possess anti-apoptotic properties, promoting cell survival under certain conditions [4] [8].

Clinical Relevance in Oncology: Scope and Limitations

CEA measurement remains one of the most widely utilized serum tumor markers in clinical oncology, primarily for post-treatment surveillance and therapy monitoring in specific cancers. Its clinical utility is characterized by significant scope and inherent limitations:

  • Scope:
  • Colorectal Cancer (CRC): This is the primary clinical application. Preoperative elevation (>5 ng/mL, especially >10 ng/mL) correlates with worse prognosis, advanced stage, and higher risk of recurrence [1] [10]. Serial postoperative monitoring is the gold standard use: declining levels indicate treatment response (surgery, chemotherapy), while rising levels, particularly a sustained increase exceeding 25% from baseline, strongly suggest recurrence or metastasis, often prompting imaging investigation [1] [5] [10]. Studies suggest optimal cutoff values for prognosis may be lower (e.g., 2.3 - 2.5 ng/mL) than the traditional 5 ng/mL [7] [10]. The trajectory (CEA-trend: Normal, Normalized, Elevated) combining pre- and post-operative levels provides superior prognostic stratification, especially in stage II/III CRC, compared to single measurements [10].
  • Other Cancers: CEA has established, albeit often secondary, roles in monitoring breast cancer (especially mucinous), gastric cancer, pancreatic cancer, medullary thyroid carcinoma (MTC), and mucinous ovarian cancer [1] [7] [8]. In gastric cancer, combinations with CA19-9 and CA72-4 improve diagnostic sensitivity over single markers [7].
  • Therapeutic Target: CEA overexpression on tumor cells makes it an attractive target for developing antibody-drug conjugates (ADCs), radioimmunotherapy, and cancer vaccines [6] [9]. Various anti-CEA antibodies and engineered constructs (e.g., bispecific antibodies, chimeric antigen receptors - CARs) are in preclinical and clinical trials [6] [9].

  • Limitations:

  • Low Sensitivity and Specificity for Diagnosis/Screening: CEA is not suitable for cancer screening or initial diagnosis due to its poor sensitivity (especially in early-stage disease) and lack of specificity [1] [5] [8]. Many early cancers do not elevate CEA, and numerous non-malignant conditions can cause elevations (See Table 2).
  • Non-Malignant Elevations: Common causes include smoking, inflammatory bowel disease (Crohn's, ulcerative colitis), pancreatitis, hepatic cirrhosis, cholangitis, COPD, hypothyroidism, and peptic ulcer disease [1] [5] [8]. Liver dysfunction is particularly significant as the liver is the primary site of CEA metabolism [1] [9].
  • Variable Expression: CEA elevation is not universal in relevant cancers. Expression varies by tumor type, differentiation grade (well-differentiated > poorly differentiated), location (left-sided CRC > right-sided), tumor burden, and presence of metastasis (especially liver) [1] [9] [10]. Bowel obstruction can also increase levels [9].
  • Assay Variability and Interference: Different immunoassay methods (e.g., MEIA, ECLIA, CLIA) can yield slightly discordant results. Factors like "hooking" in high-concentration samples, human anti-mouse antibodies (HAMA) in patients previously treated with murine monoclonal antibodies, and heterophilic antibodies can interfere with results [1].

Table 2: Clinical Performance of CEA as a Tumor Marker in Selected Cancers

Cancer TypePrimary Clinical UseApprox. Sensitivity (%)Key Limitations & Notes
Colorectal (CRC)Monitoring recurrence/therapy response; Prognosis25-40% (Early Stage); 70-80% (Metastatic) [1] [10]Low sensitivity for early stage; Elevated in many benign GI/liver conditions. Optimal cut-off may be ~2.5 ng/mL [10].
GastricMonitoring; Prognosis; Often combined with CA19-9/CA72-420-30% [7]Combination sensitivity ~48% [7]. Strongly associated with advanced stage.
BreastMonitoring metastatic disease20-40% (Advanced)More useful in mucinous subtypes. Not for screening/diagnosis.
PancreaticMonitoring; Often combined with CA19-930-45%CA19-9 generally superior.
Medullary Thyroid (MTC)Diagnosis (Calcitonin primary), Monitoring recurrenceHigh in advanced MTCCalcitonin is the primary marker; CEA useful for monitoring.
Lung (Adenocarcinoma)Differential diagnosis (vs Mesothelioma); Monitoring30-50%Used with other markers (e.g., CYFRA 21-1, NSE).
Non-Cancer CausesN/AN/ACommon Causes: Smoking (up to 5 ng/mL), Cirrhosis, Pancreatitis, IBD, COPD, Infection.

Table 3: Interpretation of Perioperative CEA Trends (CEA-Trend) in Colorectal Cancer [10]

CEA-Trend GroupDefinitionPrognostic Implication
NormalLow Preoperative CEABest prognosis (Reference group).
NormalizedHigh Preoperative CEA / Low Postoperative CEAStage II: Significantly worse OS than Normal group. Stage III: Similar OS to Normal group. Indicates successful tumor removal but potential residual risk.
ElevatedHigh Preoperative CEA / High Postoperative CEAWorst prognosis. Strongly associated with residual disease, occult metastasis, or aggressive biology. Independent predictor of poor survival.

Properties

Product Name

Carcinoembryonic Antigen CEA

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C43H69N11O14

Molecular Weight

964.1 g/mol

InChI

InChI=1S/C43H69N11O14/c1-20(2)12-27(50-37(61)26(44)15-24-8-10-25(56)11-9-24)40(64)54-32(19-55)38(62)47-18-35(59)48-23(7)36(60)49-29(16-33(45)57)41(65)51-28(13-21(3)4)39(63)52-30(17-34(46)58)42(66)53-31(43(67)68)14-22(5)6/h8-11,20-23,26-32,55-56H,12-19,44H2,1-7H3,(H2,45,57)(H2,46,58)(H,47,62)(H,48,59)(H,49,60)(H,50,61)(H,51,65)(H,52,63)(H,53,66)(H,54,64)(H,67,68)/t23-,26-,27-,28-,29-,30-,31-,32-/m0/s1

InChI Key

JHESAKNQFPFWLN-UOGODTEOSA-N

SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.